Cas no 325979-73-5 (4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

4-Bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a brominated benzamide derivative featuring a fused tetrahydrobenzothiazole scaffold. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines a rigid bicyclic core with a functionalized aromatic moiety. The presence of the bromo substituent enhances its utility as a versatile intermediate for further derivatization via cross-coupling reactions. The 5,5-dimethyl and 7-oxo groups contribute to steric and electronic modulation, potentially influencing binding affinity in biological targets. Its well-defined heterocyclic framework makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide structure
325979-73-5 structure
Product Name:4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS No:325979-73-5
MF:C16H15BrN2O2S
MW:379.271501779556
CID:3098496
PubChem ID:2047147
Update Time:2025-05-21

4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • <br>4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benz amide
    • 4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
    • ZINC02452128
    • Oprea1_134099
    • F0174-0240
    • 4-bromo-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
    • 325979-73-5
    • STK116990
    • AKOS001661410
    • 4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
    • Inchi: 1S/C16H15BrN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)
    • InChI Key: POJCWWPNKORYRR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC1=NC2=C(C(CC(C)(C)C2)=O)S1)=O

Computed Properties

  • Exact Mass: 378.00376Da
  • Monoisotopic Mass: 378.00376Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 87.3Ų

4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on 4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-Bromo-N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)Benzamide

The compound with CAS No. 325979-73-5, known as 4-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural properties and its role in recent advancements in drug discovery and development.

4-Bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is characterized by its complex molecular structure. The benzamide moiety at the core of the molecule is substituted with a bromine atom at the para position of the benzene ring. This substitution enhances the molecule's stability and reactivity under various chemical conditions. The benzothiazole ring system is further modified with a dimethyl group at the 5-position and an oxo group at the 7-position. These modifications contribute to the molecule's ability to engage in specific biochemical interactions.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of inhibitors for key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to modulate enzyme activity makes it a valuable tool in drug design.

In addition to its pharmacological applications, 4-bromo-N-(5,5-dimethyl-7-oxo...benzamide has shown promise in materials science. Its structural integrity and reactivity make it a candidate for use in advanced polymer systems and nanomaterials. Scientists are investigating its potential as a building block for self-healing polymers and high-performance composites.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have optimized synthetic pathways to improve yield and purity. These advancements have made it possible to scale up production for both research and industrial applications.

From an environmental standpoint, 4-bromo-N-(5,5-dimethyl...benzamide exhibits favorable biodegradation properties under controlled conditions. This makes it an eco-friendly alternative to traditional synthetic compounds in certain industrial processes.

In conclusion, 4-bromo-N-(5,5-dimethyl...benzamide (CAS No. 325979-73-5) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research and development efforts worldwide.

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